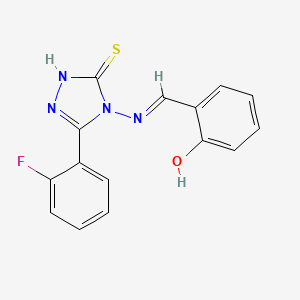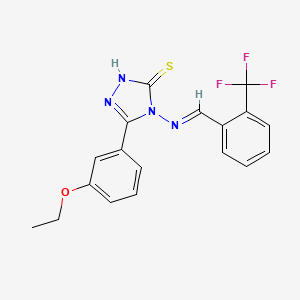![molecular formula C26H21N3O6S B12028544 Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-48-4](/img/structure/B12028544.png)
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(Metoxicarbonil)fenil)-7-metil-2-(1-metil-2-oxoindolin-3-ilideno)-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato de metilo es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
La síntesis de 5-(4-(Metoxicarbonil)fenil)-7-metil-2-(1-metil-2-oxoindolin-3-ilideno)-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato de metilo implica varios pasos. Un método común incluye la reacción de 1-(4-metoxifenil)-5-metil-1H-1,2,3-triazol-4-carbohidrazida con indolina-2,3-diona en etanol hirviendo en condiciones ácidas . Esta reacción produce el compuesto deseado con alta eficiencia. Los métodos de producción industrial pueden implicar escalar este proceso con condiciones de reacción optimizadas para garantizar la consistencia y la pureza.
Análisis De Reacciones Químicas
Este compuesto se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes para producir formas reducidas del compuesto.
Sustitución: El compuesto puede someterse a reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
5-(4-(Metoxicarbonil)fenil)-7-metil-2-(1-metil-2-oxoindolin-3-ilideno)-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor de otros compuestos relevantes para la industria.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares y vías específicas. Puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de tiazolo[3,2-a]pirimidina y compuestos basados en indolina. En comparación con estos, 5-(4-(Metoxicarbonil)fenil)-7-metil-2-(1-metil-2-oxoindolin-3-ilideno)-3-oxo-3,5-dihidro-2H-tiazolo[3,2-a]pirimidina-6-carboxilato de metilo es único debido a su combinación específica de grupos funcionales y sus aplicaciones potenciales en diversos campos. Compuestos similares incluyen:
- 1-(4-Metoxifenil)-5-metil-1H-1,2,3-triazol-4-carbohidrazida
- Derivados de indolina-2,3-diona
Estos compuestos comparten algunas similitudes estructurales pero difieren en sus grupos funcionales específicos y aplicaciones.
Propiedades
Número CAS |
609795-48-4 |
|---|---|
Fórmula molecular |
C26H21N3O6S |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
methyl (2Z)-5-(4-methoxycarbonylphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H21N3O6S/c1-13-18(25(33)35-4)20(14-9-11-15(12-10-14)24(32)34-3)29-23(31)21(36-26(29)27-13)19-16-7-5-6-8-17(16)28(2)22(19)30/h5-12,20H,1-4H3/b21-19- |
Clave InChI |
KQLYPWBZICLMAW-VZCXRCSSSA-N |
SMILES isomérico |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12028469.png)

![5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028477.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028482.png)

![3-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028499.png)

![5-(3-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12028507.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028509.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12028511.png)
![ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12028517.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028518.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12028523.png)
